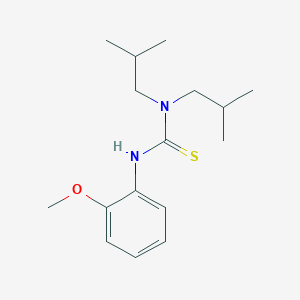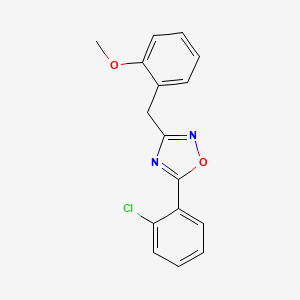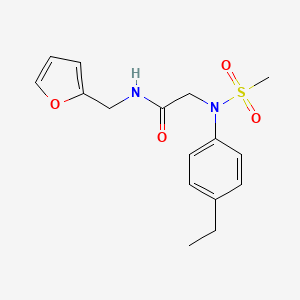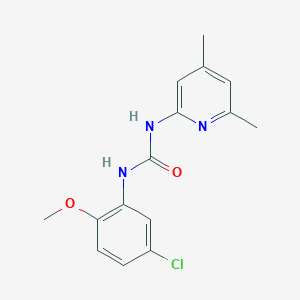
4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as FPPT and is a piperazine derivative. FPPT has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
FPPT has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its antitumor activity. Studies have shown that FPPT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPPT has also been found to exhibit antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs to treat fungal and bacterial infections.
Wirkmechanismus
The exact mechanism of action of FPPT is not fully understood. However, studies have suggested that FPPT may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. FPPT may also inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. Additionally, FPPT has been found to inhibit the activity of certain enzymes, which may contribute to its antifungal and antimicrobial properties.
Biochemical and Physiological Effects
FPPT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that FPPT can induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and inhibit the activity of certain enzymes. In vivo studies have shown that FPPT can inhibit tumor growth in mice, suggesting its potential as an anticancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPPT in lab experiments is its broad range of biological activities. FPPT has been found to exhibit antitumor, antifungal, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using FPPT in lab experiments is its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on FPPT. One area of research is the development of new drugs based on FPPT for the treatment of cancer, fungal, and bacterial infections. Another area of research is the elucidation of the exact mechanism of action of FPPT, which may lead to the development of more effective drugs. Additionally, the synthesis of new derivatives of FPPT may lead to the discovery of compounds with even greater biological activities.
Synthesemethoden
The synthesis of FPPT involves the reaction of 4-fluoroaniline with 2-furfuraldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with piperazine and carbon disulfide to obtain FPPT. The overall yield of this synthesis method is around 60%.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(22)18-12-15-2-1-11-21-15/h1-6,11H,7-10,12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZPRMDUEMZVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)



![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)



![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
